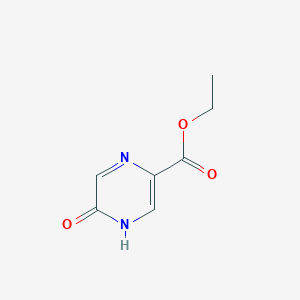

Ethyl 5-hydroxypyrazine-2-carboxylate

Beschreibung

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃): Peaks at δ 11.17 ppm (s, 1H, OH), 8.29 ppm (s, 1H, pyrazine H), 4.57 ppm (q, 2H, OCH₂CH₃), and 1.48 ppm (t, 3H, CH₃). The deshielded hydroxyl proton indicates strong hydrogen bonding.

- ¹³C NMR : Key signals include δ 168.6 ppm (ester carbonyl), 160.9 ppm (C=O adjacent to hydroxyl), and 63.3 ppm (OCH₂CH₃).

Infrared (IR) Spectroscopy

Prominent bands include:

UV-Vis Spectroscopy

The compound exhibits absorption maxima at 227 nm and 330 nm in methanol, attributed to π→π* transitions of the conjugated pyrazine ring and n→π* transitions of the carbonyl groups.

Table 1: Key Spectroscopic Data

| Technique | Key Signals/Bands | Assignment |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.29 (s, 1H) | Pyrazine H5 |

| ¹³C NMR | δ 168.6 ppm | Ester carbonyl |

| IR | 1735 cm⁻¹ | C=O stretch |

| UV-Vis | λ_max = 330 nm | n→π* transition |

Tautomeric Behavior and Electronic Configuration

The hydroxyl group at position 5 enables keto-enol tautomerism , as observed in analogous pyrazine derivatives. In polar solvents like water, the enol form predominates due to stabilization via intramolecular hydrogen bonding (O–H···N). Conversely, in nonpolar media, the keto tautomer (5-oxo-4,5-dihydropyrazine) becomes more stable, evidenced by shifts in UV-Vis absorption maxima.

Density functional theory (DFT) calculations for related compounds suggest that electron-withdrawing groups (e.g., ester moieties) stabilize the enolic form by delocalizing electron density across the pyrazine ring. This electronic configuration also enhances the compound’s acidity (predicted pKa ≈ 8.2).

Comparative Analysis with Related Pyrazine Carboxylate Derivatives

Table 2: Structural and Electronic Comparisons

Key differences include:

- Solubility : The ethyl ester derivative exhibits higher lipid solubility than its carboxylic acid counterpart.

- Hydrogen Bonding : Methyl substitution at position 6 (as in ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate) sterically hinders keto-enol interconversion, locking the enol form.

- Coordination Chemistry : Unlike 5-hydroxypyrazine-2-carboxylic acid, which forms stable copper complexes via deprotonated hydroxyl groups, the ethyl ester derivative shows reduced metal-binding capacity due to ester hydrolysis susceptibility.

Eigenschaften

IUPAC Name |

ethyl 6-oxo-1H-pyrazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-9-6(10)4-8-5/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLBHIWYUOPXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618573 | |

| Record name | Ethyl 5-oxo-4,5-dihydropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54013-03-5 | |

| Record name | Ethyl 5-oxo-4,5-dihydropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-hydroxypyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of ethyl 5-hydroxypyrazine-2-carboxylate generally involves the construction of the pyrazine ring substituted with hydroxyl and ester groups at specific positions. The key synthetic steps include:

- Formation of the pyrazine ring with appropriate substituents.

- Introduction of the hydroxyl group at the 5-position.

- Esterification to form the ethyl carboxylate moiety at the 2-position.

These steps are often achieved through condensation reactions, halogenation, nucleophilic substitution, and esterification under controlled conditions.

Preparation via Glyoxal and Aminoimidate Derivatives

One established method involves the reaction of glyoxal derivatives with aminoimidate intermediates to form alkoxy- or aryloxypyrazine derivatives, which can be further converted into hydroxypyrazine carboxylates.

- The glyoxal derivative is used in slight excess relative to the aminonitrile precursor.

- The reaction time ranges from 0.1 to 40 hours.

- The alkoxy- or aryloxypyrazine intermediate is isolated by extraction.

- The process involves reaction with alkali or alkaline earth alcoholates, followed by neutralization.

- Subsequent acidification and amidation steps yield the target pyrazine carboxylate derivatives.

This method is suitable for synthesizing various substituted pyrazine carboxamides and esters, including this compound analogs.

Multi-Step Synthetic Route from Pyrazine-2-Carboxylic Acid Derivatives

A more detailed synthetic route, exemplified in the preparation of related hydroxypyrazine carboxylic acids and esters, involves the following steps:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Halogenation of pyrazine-2-carboxylic acid methyl ester | N-Chlorosuccinimide (NCS), DMF, heating | Introduces chlorine substituent at the 5-position |

| 2 | Diazotization and substitution | Sodium nitrite, hydrochloric acid, cuprous chloride | Converts amino group to halogen |

| 3 | Fluorination (or hydroxylation) | Potassium fluoride, tetrabutylammonium bromide, DMF, nitrogen protection, 80-85 °C | Replaces halogen with fluorine or hydroxyl |

| 4 | Esterification or acetylation | Sodium acetate, DMF, nitrogen protection, 75-85 °C | Forms ester or acetyl intermediate |

| 5 | Hydrolysis/saponification | Lithium hydroxide aqueous solution | Converts ester intermediate to carboxylic acid or hydroxyl derivative |

This sequence can be adapted to prepare this compound by modifying the esterification step to use ethanol or ethylating agents.

Example Synthesis Protocol (Adapted)

While the detailed example below is for 6-fluoro-3-hydroxypyrazine-2-carboxylic acid, the methodology is transferable to this compound with appropriate modifications, especially in esterification and hydroxylation steps.

| Step | Procedure | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Dissolve pyrazine-2-carboxylic acid methyl ester in DMF, add NCS, heat at 80 °C for 24 h | 98.1 | 98.8 |

| 2 | Diazotization with sodium nitrite in HCl at 0 °C, add cuprous chloride, react 6 h | 97.0 | 79.6 |

| 3 | React with potassium fluoride and tetrabutylammonium bromide in DMF at 80-85 °C under nitrogen for 15 h | 94.5 | 99.2 |

| 4 | Esterification with sodium acetate in DMF at 75-85 °C under nitrogen for 15 h | 94.4 | 99.3 |

| 5 | Hydrolysis with lithium hydroxide aqueous solution, pH adjustment, extraction | 98.0 | 98.9 |

This protocol delivers high purity and yield, demonstrating the efficiency of the multi-step synthesis.

Analytical and Research Findings

- Reaction Monitoring: Thin Layer Chromatography (TLC) is used to monitor reaction progress at each step.

- Purification: Silica gel column chromatography and extraction techniques are employed to isolate intermediates and final products.

- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H NMR) confirms the structure and purity of the compounds.

- Yields: Overall yields for each step range from 90% to 98%, indicating a robust and scalable process.

- Reaction Conditions: Nitrogen atmosphere and controlled temperatures (75-85 °C) are critical for high selectivity and yield.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Glyoxal + Aminoimidate route | Glyoxal derivatives, aminoimidates | Alkali/alkaline earth alcoholates | Condensation, neutralization, acidification | Versatile, suitable for various derivatives | Reaction time varies widely (0.1-40 h) |

| Multi-step halogenation and substitution | Pyrazine-2-carboxylic acid esters | NCS, NaNO2, CuCl, KF, NaOAc, LiOH | Halogenation, diazotization, nucleophilic substitution, esterification, hydrolysis | High yield, well-controlled, scalable | Requires multiple purification steps |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-hydroxypyrazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

Oxidation: Formation of 5-oxo-pyrazine-2-carboxylate.

Reduction: Formation of ethyl 5-hydroxypyrazine-2-carbinol.

Substitution: Formation of various substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Ethyl 5-hydroxypyrazine-2-carboxylate has demonstrated significant antimicrobial properties. Research indicates that pyrazine derivatives exhibit varying degrees of antibacterial and antifungal activity.

- Bactericidal Effects : Studies have shown that certain pyrazines can effectively reduce bacterial colonies, with specific concentrations leading to significant bactericidal effects against pathogens like Escherichia coli and Phaeomoniella chlamydospora. For instance, 2,5-dimethylpyrazine showed notable activity at concentrations as low as 1.2% . this compound is hypothesized to possess similar properties due to its structural similarities with other effective pyrazines.

- Fungal Inhibition : The compound's potential antifungal properties are also under investigation. Alkylpyrazines have been noted for their ability to inhibit fungal growth, suggesting that this compound could be explored for agricultural applications as a natural fungicide .

Flavor Enhancement

This compound is recognized for its role in food science, particularly in flavor enhancement. Pyrazines are known for their contribution to the aroma and flavor profiles of various foods, including coffee and chocolate.

- Flavor Profile : The compound contributes to the nutty and roasted flavors characteristic of many food products. Its application in food technology could enhance the sensory attributes of processed foods, making it valuable in the food industry .

Organic Synthesis and Chemical Research

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions that can lead to the formation of more complex molecules.

- Precursor for Synthesis : this compound can be utilized as a precursor for synthesizing other bioactive compounds. This includes potential anti-inflammatory agents and other pharmaceuticals . Research on its derivatives indicates promising activities that warrant further exploration.

Case Studies and Research Findings

Several studies have documented the applications of this compound and its derivatives:

Wirkmechanismus

The mechanism of action of Ethyl 5-hydroxypyrazine-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Ethyl 5-hydroxypyrazine-2-carboxylate belongs to a family of pyrazine carboxylates with varying substituents. Key analogs and their properties are summarized below:

Key Observations :

- Ester Group Impact : Replacing the ethyl ester (COOEt) with a methyl ester (COOMe) reduces molecular weight and increases melting point, as seen in mthis compound .

- Amino vs. Hydroxyl Groups: Ethyl 5-aminopyrazine-2-carboxylate (5-NH₂) shows antimycobacterial activity, suggesting that electron-donating groups at position 5 enhance bioactivity .

Biologische Aktivität

Ethyl 5-hydroxypyrazine-2-carboxylate (C7H8N2O3) is a compound belonging to the pyrazine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action, supported by data tables and relevant research findings.

This compound is synthesized through a reaction involving pyrazine derivatives and ethyl chloroformate, typically in the presence of a base like triethylamine. This method ensures the formation of the ester bond critical for its biological activity. The compound features hydroxyl and ester functional groups that contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that derivatives of pyrazine compounds exhibit significant activity against various microbial strains, including Mycobacterium tuberculosis. A study reported that certain substituted analogues of pyrazine derivatives displayed up to 1000-fold higher activity against M. tuberculosis compared to existing treatments .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 6.25 | Mycobacterium tuberculosis |

| 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide | 15.62 | Trichophyton mentagrophytes |

The minimal inhibitory concentration (MIC) values indicate strong potential for these compounds in treating infections resistant to traditional antibiotics.

Anticancer Properties

In addition to antimicrobial effects, this compound has been explored for its anticancer properties. Studies have indicated that certain pyrazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The precise mechanisms are still under investigation but involve interactions with specific enzymes and receptors that modulate signaling pathways associated with cancer progression .

The biological activity of this compound is attributed to its ability to interact with molecular targets within cells. The hydroxyl group enhances its binding affinity to enzymes involved in metabolic pathways, while the ester group may facilitate penetration into cellular membranes. This dual functionality allows the compound to exert effects on multiple biochemical pathways, making it a candidate for further therapeutic exploration .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Antimycobacterial Activity : A comprehensive study demonstrated that derivatives of this compound exhibited significant antimycobacterial activity, highlighting its potential as a lead compound in developing new treatments for tuberculosis .

- Cell Proliferation Inhibition : Another investigation focused on the anticancer properties of related pyrazine compounds, showing that they could significantly inhibit the growth of various cancer cell lines through induction of apoptosis .

- Microbial Degradation Studies : Research on microbial degradation highlighted how certain bacteria can metabolize pyrazines, suggesting potential environmental applications for compounds like this compound in bioremediation efforts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-hydroxypyrazine-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, starting with pyrazine ring formation followed by functionalization. For example, analogous compounds like Ethyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate are synthesized via controlled condensation of precursors under specific pH and temperature conditions . Acid chloride intermediates (e.g., reacting carboxylic acids with thionyl chloride) and subsequent esterification with ethanol are common steps . Optimization includes monitoring reaction progress via HPLC and adjusting parameters like solvent polarity or catalyst loading .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodology : Use a combination of analytical techniques:

- HPLC : To assess purity (>95% threshold recommended) and monitor byproduct formation .

- NMR (¹H/¹³C) : Confirms substitution patterns and ester group integrity (e.g., characteristic peaks for ethyl esters at ~4.3 ppm for -OCH₂CH₃) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., exact mass via HRMS) and detects isotopic patterns for halogenated analogs .

Q. What biological activities are associated with pyrazine carboxylate derivatives, and how are they screened?

- Methodology : Pyrazine derivatives are studied for antimicrobial, anticancer, or enzyme-inhibitory properties. For example:

- Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorometric/colorimetric substrates .

- Cellular Assays : Evaluate cytotoxicity (e.g., MTT assay) and mechanism of action via flow cytometry (apoptosis/necrosis profiling) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. For instance, halogen substituents (Cl, Br) may show variable potency due to lipophilicity differences .

- Structural Re-evaluation : Use X-ray crystallography (via SHELX programs ) to confirm stereochemistry, as minor conformational changes can alter binding affinities .

- Dose-Response Replication : Validate conflicting results under standardized conditions (e.g., fixed pH, serum-free media) .

Q. What strategies are effective for modifying the pyrazine core to enhance target selectivity in drug discovery?

- Methodology :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CN, -Cl) at C5/C6 positions to modulate electronic density and improve receptor binding .

- Prodrug Design : Replace the ethyl ester with hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance bioavailability .

- Computational Modeling : Use DFT or molecular docking to predict interactions with biological targets (e.g., ATP-binding pockets) .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) or mixed systems (water:ethanol) to improve crystal growth .

- Cryo-Cooling : For unstable crystals, employ liquid nitrogen cooling during X-ray diffraction .

- Twinned Data Refinement : Use SHELXL’s twin refinement tools to resolve overlapping reflections .

Q. What are the best practices for analyzing degradation products of this compound under physiological conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions .

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed carboxylic acid derivatives) and quantify stability .

- Kinetic Analysis : Calculate half-life (t₁/₂) using Arrhenius plots for accelerated stability testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.